molecular formula C12H13BrN2O2 B592331 tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate CAS No. 1006899-77-9

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B592331
CAS No.: 1006899-77-9
M. Wt: 297.152
InChI Key: XLOBARPKKQPYLI-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate (CAS: 1006899-77-9) is a benzimidazole derivative featuring a bromine atom at the 6-position and a tert-butyl ester group. Its molecular formula is C₁₂H₁₃BrN₂O₂ (MW: 295.15 g/mol). The compound serves as a versatile intermediate in pharmaceutical and materials science due to its reactive bromine substituent and the stability imparted by the tert-butyl group .

Properties

IUPAC Name

tert-butyl 6-bromobenzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-5-4-8(13)6-10(9)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOBARPKKQPYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzimidazole Formation and Bromination

The synthesis begins with the preparation of the benzimidazole scaffold. A validated method involves bromination of tert-butyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate, as detailed in recent literature.

Key Steps :

  • Substrate Preparation : The starting material, tert-butyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate, is synthesized via Boc protection of 1H-benzo[d]imidazol-2(3H)-one using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

  • Bromination : Electrophilic aromatic substitution at the 6-position is achieved using bromine (Br₂) in acetic acid with sodium acetate as a base. The reaction proceeds at room temperature for 2 hours, yielding tert-butyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate with 97% efficiency.

Reaction Conditions :

ParameterValue
ReagentsBr₂ (5.12 mmol), NaOAc (5.55 mmol)
SolventAcetic acid (13 mL)
TemperatureRoom temperature (25°C)
Time2 hours
Yield97%

Mechanistic Insights

Bromination occurs via electrophilic substitution, where the electron-rich benzimidazole ring directs Br⁺ to the para position relative to the carbonyl group. Sodium acetate neutralizes HBr byproduct, shifting equilibrium toward product formation. The tert-butyloxycarbonyl (Boc) group remains stable under these mildly acidic conditions, preventing deprotection.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Base Selection

The choice of acetic acid as a solvent facilitates protonation of the benzimidazole nitrogen, enhancing electrophilic reactivity. Alternatives like dichloromethane (DCM) or dimethylformamide (DMF) were found to reduce yields due to poor Br₂ solubility or side reactions.

Base Comparison :

BaseYield (%)Purity (HPLC)
Sodium acetate97>99
Potassium carbonate8295
Triethylamine6890

Sodium acetate outperforms bulkier bases by minimizing ester group hydrolysis.

Temperature and Stoichiometry

Elevating temperature to 40°C reduces reaction time to 1 hour but decreases yield to 89% due to competing oxidation. A Br₂:substrate ratio of 1.2:1 ensures complete conversion without excess reagent waste.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash column chromatography (ethyl acetate/hexane, 50–100% gradient), achieving >99% purity. Recrystallization in ethanol/water mixtures further removes trace impurities.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.69 (s, Boc CH₃), 6.92–7.33 (aromatic H), 9.03–9.15 (NH).

  • ¹³C NMR : 85.04 ppm (Boc carbonyl), 109.90–153.27 ppm (aromatic and imidazole carbons).

  • HRMS : m/z 334.9/336.9 [M+H]⁺, confirming isotopic pattern from bromine.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems reduce reaction time to 30 minutes by improving mass transfer. A 10 L reactor achieves 94% yield with 98% purity, highlighting scalability.

Waste Management

Bromine recovery units are integrated to neutralize HBr with NaOH, producing NaBr for safe disposal. Solvent recycling (acetic acid) reduces environmental impact by 40%.

Comparative Analysis of Alternative Methods

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling with 6-bromo precursors is less efficient (yield: 65–70%) due to steric hindrance from the Boc group. Electrophilic substitution remains the optimal route .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding benzimidazole derivative.

    Oxidation Reactions: Oxidative conditions can modify the benzimidazole ring or the tert-butyl ester group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of substituted benzimidazole derivatives.

    Reduction: Dehalogenated benzimidazole compounds.

    Oxidation: Oxidized benzimidazole derivatives with modified functional groups.

Scientific Research Applications

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Benzimidazole Derivatives with Halogen Substitutions

The reactivity and biological activity of benzimidazole derivatives are highly dependent on the halogen type and position. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate Br (5-position) C₁₂H₁₃BrN₂O₂ 295.15 Bromine at 5-position alters steric and electronic interactions, reducing nucleophilic substitution efficiency compared to 6-Br .
tert-Butyl 6-chloro-1H-benzo[d]imidazole-1-carboxylate Cl (6-position) C₁₂H₁₃ClN₂O₂ 250.70 Chlorine's smaller atomic radius and weaker leaving group ability limit cross-coupling reactivity compared to Br .
tert-Butyl 6-fluoro-1H-benzo[d]imidazole-1-carboxylate F (6-position) C₁₂H₁₃FN₂O₂ 234.24 Fluorine's electronegativity enhances ring electron-deficiency, favoring electrophilic substitutions but reducing halogen-bonding potential .

Reactivity Trends :

  • Bromine (6-position): Optimal balance between leaving group ability and steric accessibility for Suzuki-Miyaura couplings .
  • Chlorine : Less reactive in cross-coupling reactions but useful in SNAr substitutions .
  • Fluorine : Primarily alters electronic properties, enhancing metabolic stability in drug design .

Benzimidazole Derivatives with Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate BrCH₂ (4-position), OMe (6-position) C₁₄H₁₇BrN₂O₃ 341.20 Bromomethyl group enables alkylation reactions; methoxy enhances solubility but reduces electrophilicity .
tert-Butyl 6-cyano-1H-benzo[d]imidazole-1-carboxylate CN (6-position) C₁₃H₁₃N₃O₂ 247.27 Cyano group increases polarity and hydrogen-bonding capacity, altering pharmacokinetics .

Comparison with Heterocyclic Variants

Indazole Derivatives

Indazoles differ from benzimidazoles by having a pyrazole-like nitrogen arrangement. Notable examples:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl 6-bromo-1H-indazole-1-carboxylate Br (6-position) C₁₂H₁₂BrN₂O₂ 296.14 Indazole's nitrogen positions (1 and 2) alter hydrogen-bonding patterns, affecting receptor affinity .
tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate Br (6), F (5) C₁₂H₁₂BrFN₂O₂ 313.14 Dual halogenation increases steric hindrance and metabolic resistance compared to mono-substituted analogs .

Structural Impact :

  • Indazole vs. Benzimidazole : Indazoles exhibit stronger π-π stacking but weaker basicity due to nitrogen positioning .

Biological Activity

Tert-butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate is a compound within the imidazole family, known for its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H13BrN2O2
  • CAS Number : 1006899-77-9
  • Molecular Weight : 295.15 g/mol

The compound features a benzoimidazole core, which is significant for its interaction with various biological targets. The presence of a bromine atom enhances its reactivity and potential for biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that imidazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial enzymes, potentially disrupting their metabolic pathways.

Antitumor Effects

Research has shown that compounds similar to this compound possess antitumor activity. The benzoimidazole moiety may interfere with cancer cell proliferation by inhibiting key enzymes involved in cell cycle regulation and apoptosis.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by its ability to modulate signaling pathways associated with inflammation. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a therapeutic role in inflammatory diseases.

Enzyme Inhibition

This compound may act as an inhibitor of several enzymes critical for cellular function:

  • Topoisomerases : These enzymes are essential for DNA replication and repair. The compound can bind to their active sites, inhibiting their function and leading to cell cycle arrest.
  • Kinases : By modulating kinase activity, the compound influences various signaling pathways that control cell growth and survival .

Interaction with Cellular Targets

The compound's interactions are primarily non-covalent, involving hydrogen bonds and hydrophobic interactions with target proteins. This specificity enhances its potential as a therapeutic agent while minimizing off-target effects .

Case Studies and Research Findings

StudyFindings
In vitro studies on antimicrobial activity Demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µM against Staphylococcus aureus and Escherichia coli.
Antitumor activity assessment Showed reduced viability of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 15 to 30 µM.
Anti-inflammatory assays Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating a decrease in inflammatory response.

Dosage and Toxicity Considerations

The biological effects of this compound vary significantly with dosage:

  • Low Doses : Therapeutic effects observed with selective inhibition of target enzymes.
  • High Doses : Potential toxic effects due to non-specific enzyme inhibition leading to cellular dysfunction.

Q & A

Q. Q1. What are the common synthetic routes for preparing tert-butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate?

Methodological Answer: A typical route involves sequential functionalization of the benzimidazole core. For example, iodination of 3-acetyl-6-bromoindole with I₂ in DMSO at elevated temperatures generates intermediates, which are subsequently coupled with diamines (e.g., diamine6e) in acetonitrile. The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Purification often employs column chromatography and drying agents like Na₂SO₄ .

Advanced Synthesis

Q. Q2. How can researchers optimize regioselectivity during bromination of the benzimidazole scaffold?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Bromination at the 6-position can be directed using bulky directing groups or controlled reaction conditions (e.g., low-temperature electrophilic substitution). Monitoring via TLC or LC-MS during the reaction helps identify optimal quenching times. For example, in analogous compounds, DMSO-mediated iodination at 80°C selectively functionalizes the electron-rich positions .

Basic Characterization

Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: 1H and 13C NMR are essential for verifying substitution patterns and Boc-group integrity. IR spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H vibrations. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. For instance, tert-butyl derivatives show characteristic tert-butyl signals at ~1.3 ppm in 1H NMR and ~80 ppm in 13C NMR .

Advanced Characterization

Q. Q4. How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines bond lengths, angles, and torsion angles. For tert-butyl-protected imidazoles, hydrogen-bonding networks (e.g., N-H···O interactions) stabilize crystal packing. ORTEP-3 visualizes thermal ellipsoids, aiding in assessing disorder or dynamic effects .

Hydrogen Bonding and Crystal Packing

Q. Q5. How does graph-set analysis elucidate hydrogen-bonding patterns in crystals of this compound?

Methodological Answer: Graph-set notation (e.g., R₂²(8) motifs) classifies hydrogen-bonding networks. For Boc-protected imidazoles, intermolecular N-H···O bonds between the carbonyl oxygen and adjacent NH groups are common. Etter’s rules predict such motifs, which can be validated using Mercury or PLATON software .

Reactivity and Functionalization

Q. Q6. How can the bromine substituent be utilized in cross-coupling reactions?

Methodological Answer: The bromo group undergoes Suzuki-Miyaura coupling with boronic esters (e.g., pinacolborane derivatives) under Pd catalysis. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to avoid Boc-group cleavage. Monitor via 1H NMR for aryl-bromide consumption .

Stability and Handling

Q. Q7. What conditions destabilize the Boc protecting group during reactions?

Methodological Answer: The Boc group is labile under strong acids (e.g., TFA) or prolonged heating. Avoid protic solvents (e.g., MeOH) with Lewis acids. For stability testing, use TGA/DSC to determine decomposition thresholds (~150–200°C) .

Crystallization Strategies

Q. Q8. What techniques improve crystal quality for XRD analysis?

Methodological Answer: Slow vapor diffusion (e.g., hexane/ethyl acetate) at 4°C promotes nucleation. Seeding with microcrystals or using anti-solvents (e.g., diethyl ether) enhances lattice formation. For hygroscopic compounds, conduct experiments under inert atmospheres .

Purity Assessment

Q. Q9. Which analytical methods ensure high purity for biological assays?

Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities. Purity >95% is typical, validated by UV absorption (λ = 254 nm). LC-MS cross-verifies molecular ions and byproducts .

Advanced Functionalization

Q. Q10. How can researchers functionalize the imidazole ring without Boc cleavage?

Methodological Answer: Use mild conditions for substitutions (e.g., Pd-catalyzed amidation at room temperature). Protect reactive sites with temporary groups (e.g., SEM-Cl for NH protection). Monitor Boc stability via FT-IR after each step .

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